molecular formula C11H13N3O B2397982 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 808736-97-2

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2397982
CAS No.: 808736-97-2
M. Wt: 203.245
InChI Key: YMXLHCXFZNVGQL-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and an ethan-1-ol group attached to the carbon atom at position 4 of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both the benzyl and ethan-1-ol groups, which confer distinct reactivity and binding properties. This combination allows for a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

2-(1-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-7-6-11-9-14(13-12-11)8-10-4-2-1-3-5-10/h1-5,9,15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXLHCXFZNVGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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